Product packaging for 2-Thiouric acid(Cat. No.:CAS No. 15986-31-9)

2-Thiouric acid

Cat. No.: B100068
CAS No.: 15986-31-9
M. Wt: 184.18 g/mol
InChI Key: JDAXHCJXSLHZAG-UHFFFAOYSA-N
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Description

2-Thiouric acid is a purine derivative and a primary inactive metabolite of thiopurine drugs such as azathioprine and mercaptopurine . These immunosuppressive prodrugs are used in the treatment of inflammatory diseases, organ transplantation, and leukemia . The metabolic pathway involves the oxidation of 6-mercaptopurine by the enzyme xanthine oxidase, which preferentially hydroxylates it to form 8-oxo-6MP and subsequently 6-thiouric acid . As a terminal metabolite, 6-thiouric acid is considered pharmacologically inert and does not contribute to the therapeutic or cytotoxic effects of its parent drugs, which are instead mediated by active metabolites like 6-thioguanine nucleotides (6-TGN) . In research settings, 6-thiouric acid is primarily of interest as a biomarker for studying the metabolism and pharmacokinetics of thiopurine drugs . Monitoring this metabolite can help elucidate catabolic pathways, especially in the context of drug-drug interactions; for instance, the xanthine oxidase inhibitor allopurinol can shunt metabolism away from 6-thiouric acid formation and towards the active 6-TGN, a strategy sometimes used to optimize thiopurine therapy . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4O2S B100068 2-Thiouric acid CAS No. 15986-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-sulfanylidene-7,9-dihydro-3H-purine-6,8-dione
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InChI

InChI=1S/C5H4N4O2S/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JDAXHCJXSLHZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N1)NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00166751
Record name 2-Thiouric acid
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Molecular Weight

184.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15986-31-9
Record name 2,3,7,9-Tetrahydro-2-thioxo-1H-purine-6,8-dione
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Record name 2-Thiouric acid
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Record name 2-Thiouric acid
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Record name 2-mercaptopurine-6,8-diol
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Chemical Synthesis and Analog Design Strategies for 2 Thiouric Acid and Its Derivatives

Established Synthetic Routes for 2-Thiouric Acid

The preparation of this compound has been approached through several synthetic pathways, primarily involving the modification of pre-existing purine (B94841) or pyrimidine (B1678525) structures. The two most prominent methods are the thiation of uric acid precursors and the conversion from halogenated purine derivatives.

Thiation of Uric Acid Precursors

The direct thiation of uric acid and its derivatives using a thionating agent is a common strategy for introducing a sulfur atom. Phosphorus pentasulfide (P₂S₅) in a high-boiling solvent like pyridine (B92270) or tetralin has been historically used for this purpose. acs.orgnih.gov This reaction involves the replacement of an oxygen atom of a carbonyl group with a sulfur atom.

The reaction of uric acid with phosphorus pentasulfide can lead to a mixture of products, including 6-thiouric acid and dithiated derivatives, necessitating chromatographic separation to isolate the desired this compound. acs.org The conditions for these reactions, such as temperature and reaction time, are critical to control the selectivity and yield of the desired product.

A more selective approach involves the thiation of appropriate pyrimidine precursors followed by cyclization to form the purine ring. acs.org For instance, 5,6-diaminouracil (B14702) can be selectively thiated at the 2-position, followed by cyclization with a suitable one-carbon unit like formic acid or urea (B33335) to yield this compound. This method offers better control over the position of thiation.

Starting MaterialReagentProductReference
Uric AcidPhosphorus pentasulfide (P₂S₅) in pyridine6-Thiouric acid (major), this compound, dithiouric acids acs.org
Hypoxanthine (B114508)Phosphorus pentasulfide (P₂S₅) in tetralin6-Mercaptopurine (B1684380) nih.gov
Guanine (B1146940)Phosphorus pentasulfide (P₂S₅) in pyridine6-Thioguanine (B1684491) nih.gov
5,6-DiaminouracilPhosphorus pentasulfide (P₂S₅)2-Thio-5,6-diaminouracil acs.org
2-Thio-5,6-diaminouracilUreaThis compound acs.org

Conversion from Halogenated Purine Derivatives

Another established route to this compound involves the nucleophilic substitution of a halogen atom on a purine ring with a sulfur nucleophile. This method often starts with a readily available halogenated purine, such as 2-chlorohypoxanthine (B80948) or 2,6-dichloropurine.

The reaction of a 2-halopurine with a sulfur source like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) can effectively introduce the thiol group at the 2-position. acs.org Subsequent oxidation or hydrolysis of other functional groups on the purine ring can then lead to the final this compound product. For example, 2,6-dichloro-8-purinol can be converted to 2-chloro-6-mercapto-8-purinol, which can then be further manipulated to yield 6-thiouric acid. acs.org A similar strategy can be envisioned for the synthesis of this compound starting from a 2-chloro-substituted purine.

Synthesis of Thiouric Acid Analogs and Derivatives

The synthesis of analogs and derivatives of thiouric acid is crucial for structure-activity relationship (SAR) studies and for developing new therapeutic agents. Research has focused on isomers like 6-thiouric acid and other substituted derivatives.

Synthesis and Research on 6-Thiouric Acid

6-Thiouric acid has been a significant focus of research as it is a major metabolite of the immunosuppressive drug 6-mercaptopurine. acs.orgresearchgate.netresearchgate.net Its synthesis has been accomplished through two primary methods. The first is the direct thiation of uric acid with phosphorus pentasulfide, which, despite yielding a mixture of products, provides a straightforward route to 6-thiouric acid. acs.org

A more unequivocal synthesis involves the conversion of 2,6-dichloro-8-purinol. acs.org This multi-step process includes the selective replacement of the chlorine at the 6-position with a mercapto group, followed by further chemical transformations to arrive at 6-thiouric acid. acs.org The identity of synthetically produced 6-thiouric acid has been confirmed by comparing it with the metabolite isolated from patients treated with 6-mercaptopurine. researchgate.net

Development of Other Substituted Thiouric Acid Derivatives

The synthesis of other substituted thiouric acid derivatives has been explored to investigate their potential as therapeutic agents. For instance, N-methylated derivatives of 6-thiouric acid, such as 3-methyl-6-thiouric acid, have been synthesized. acs.org The synthetic strategy for these compounds often involves starting with an appropriately substituted pyrimidine precursor. For example, 1,2-dihydro-1-methyl-2-oxo-4-hydroxy-5,6-diaminopyrimidine can be thiated and then cyclized to produce 3-methyl-6-thiouric acid. acs.org

Furthermore, research into 2,6-dithiouric acid has been conducted, exploring its reactivity with various electrophiles. acs.org The synthesis of such dithio analogs typically involves the thiation of both carbonyl groups of a suitable uric acid precursor.

Methodological Advancements in Thiouric Acid Synthesis

While the fundamental synthetic routes to thiouric acids have been established for some time, ongoing research aims to improve these methods in terms of yield, selectivity, and environmental impact. Modern synthetic organic chemistry offers a range of more selective thionating agents and catalytic methods that could potentially be applied to the synthesis of thiouric acids.

Advancements in purification techniques, such as high-performance liquid chromatography (HPLC), have been crucial for the isolation and characterization of thiouric acid isomers and their metabolites from complex reaction mixtures and biological samples. mdpi.com

The development of new analytical methods also aids in the optimization of synthetic reactions by allowing for precise monitoring of reaction progress and product distribution. researchgate.net While specific recent publications on methodological breakthroughs solely for this compound synthesis are not prominent, the broader advancements in heterocyclic and medicinal chemistry provide a toolbox for future innovations in this area.

Metabolic Pathways and Biotransformation of 2 Thiouric Acid

Formation of 6-Thiouric Acid as a Metabolite

6-Thiouric acid is the final product of an oxidative pathway that serves to inactivate and eliminate thiopurine drugs. Its formation is a multi-step enzymatic process primarily occurring in the liver and intestines.

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) catabolism that also plays a pivotal role in thiopurine metabolism. wikipedia.org Following the initial conversion of 6-mercaptopurine (B1684380) (6-MP) to its intermediate, 6-thioxanthine (B131520) (6-TX), xanthine oxidase is exclusively responsible for the subsequent oxidation of 6-TX into 6-thiouric acid (6-TUA). nih.govsigmaaldrich.com This reaction is a critical step in the detoxification pathway of thiopurines. Studies have shown that genetic variations in the XO gene can lead to altered enzyme activity, potentially affecting the metabolism of 6-thioxanthine and influencing the toxicity profile of thiopurine drugs. nih.gov The process is characterized as a sequential oxidation where the 6-thioxanthine intermediate is formed and released before the second oxidative step to 6-thiouric acid occurs. nih.gov

As established, scientific literature details the formation of 6-thiouric acid from thiopurines, with no substantive evidence for the metabolic generation of 2-thiouric acid from these drugs. The primary thiopurines—azathioprine (B366305), 6-mercaptopurine (6-MP), and 6-thioguanine (B1684491) (6-TG)—are all precursors to 6-thiouric acid. wikipedia.org

Azathioprine and 6-Mercaptopurine: Azathioprine is a prodrug that is rapidly converted to 6-MP. mdpi.comresearchgate.net A significant portion of 6-MP is catabolized by xanthine oxidase directly into 6-thiouric acid. mdpi.comwikipedia.org This pathway is a major route for drug inactivation. nih.gov In fact, up to 85% of 6-mercaptopurine can be transformed into inactive 6-thiouric acid by xanthine oxidase.

6-Thioguanine: The metabolism of 6-thioguanine to 6-thiouric acid follows a slightly different initial path. 6-TG is first acted upon by guanine (B1146940) deaminase (GDA) to form 6-thioxanthine. clinpgx.org Subsequently, xanthine oxidase (XO) oxidizes 6-thioxanthine to 6-thiouric acid, paralleling the final step in 6-MP metabolism. clinpgx.org

The following table summarizes the enzymatic pathways leading to the formation of 6-thiouric acid from different thiopurine precursors.

Precursor ThiopurineIntermediate(s)Key Enzyme(s)Final Metabolite
Azathioprine6-Mercaptopurine (6-MP), 6-Thioxanthine (6-TX)Glutathione S-transferase, Xanthine Oxidase (XO), Aldehyde Oxidase (AO)6-Thiouric Acid
6-Mercaptopurine6-Thioxanthine (6-TX)Xanthine Oxidase (XO), Aldehyde Oxidase (AO)6-Thiouric Acid
6-Thioguanine6-Thioxanthine (6-TX)Guanine Deaminase (GDA), Xanthine Oxidase (XO)6-Thiouric Acid

This table is based on data from multiple research findings detailing thiopurine metabolism. nih.govmdpi.comclinpgx.org

The formation of 6-thiouric acid is an oxidative hydroxylation process catalyzed by molybdoflavoenzymes. nih.govsigmaaldrich.com The conversion of 6-MP to 6-thiouric acid occurs via the sequential metabolism of the 6-thioxanthine intermediate. nih.gov

Catabolic Fates of Thiopurines and Thiouric Acid Formation Pathways

The metabolic fate of thiopurines is determined by a balance between anabolic pathways, which produce active therapeutic metabolites, and catabolic pathways, which lead to inactive products. The formation of 6-thiouric acid is the principal catabolic route. researchgate.net

The metabolism of 6-mercaptopurine (derived from azathioprine) is channeled into three main competing pathways: mdpi.comresearchgate.netoup.com

Catabolism by Xanthine Oxidase (XO): This pathway leads to the formation of the inactive metabolite 6-thiouric acid, which is subsequently excreted. researchgate.netnih.gov This route competes directly with the other two pathways for the available 6-MP substrate.

Methylation by Thiopurine S-methyltransferase (TPMT): This enzyme converts 6-MP into 6-methylmercaptopurine (B131649) (6-MMP) and its ribonucleotides, which are also largely inactive but can be associated with hepatotoxicity. nih.govresearchgate.net

Conversion to Thioguanine Nucleotides (TGNs): This is the anabolic, therapeutic pathway. Hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into thioinosine monophosphate (TIMP), which is then further metabolized to form active 6-thioguanine nucleotides (6-TGNs). nih.govmdpi.com

The competition between these enzymes—XO, TPMT, and HPRT—for the common substrate 6-MP dictates the ultimate clinical effect and toxicity of the drug. aacrjournals.org High activity of XO shunts the metabolism towards the production of 6-thiouric acid, thereby reducing the amount of 6-MP available for conversion into active TGNs. oup.com

Interplay of 6-Thiouric Acid with Endogenous Purine Metabolic Processes

The metabolic machinery that processes thiopurines is the same as that used for endogenous purines. maastrichtuniversity.nl The formation of 6-thiouric acid is a direct parallel to the formation of uric acid from endogenous purines like hypoxanthine (B114508) and xanthine. wikipedia.org

Xanthine oxidase, the enzyme responsible for producing 6-thiouric acid from 6-thioxanthine, is the same enzyme that catalyzes the final two steps of endogenous purine catabolism, converting hypoxanthine to xanthine and then xanthine to uric acid. wikipedia.orgrsc.org Because of this shared pathway, there is a significant potential for drug-drug interactions. For instance, allopurinol (B61711), a drug used to treat gout, is a potent inhibitor of xanthine oxidase. wikipedia.org When administered with a thiopurine, allopurinol blocks the formation of 6-thiouric acid. This inhibition shunts the metabolism of 6-MP away from the catabolic XO pathway and towards the other competing pathways, significantly increasing the production of active (and potentially toxic) 6-TGNs and methylated metabolites. wikipedia.orgoup.com This interplay necessitates careful management when these drugs are used concomitantly.

Furthermore, endogenous purines can compete with thiopurine drugs for the same enzymatic pathways, potentially inhibiting their bioactivation. mdpi.com

Enzymatic Interactions and Molecular Recognition of 2 Thiouric Acid

Interaction with Purine (B94841) Transporters of the NAT/NCS2 Family

The Nucleobase-Ascorbate Transporter (NAT) or Nucleobase-Cation Symporter-2 (NCS2) family includes a diverse range of proteins responsible for transporting nucleobases and related molecules across cellular membranes. wikipedia.org These transporters are crucial for cellular nutrition and the salvage of purines and pyrimidines. nih.gov The interaction of 2-thiouric acid with these transporters, particularly fungal and bacterial variants, reveals specific molecular recognition patterns.

The fungal transporters UapA from Aspergillus nidulans and Xut1 from Candida albicans are well-characterized members of the NAT/NCS2 family that recognize and transport purines like xanthine (B1682287) and uric acid. nih.govtandfonline.com Their interaction with substrates involves hydrogen bonds with both the pyrimidine (B1678525) and imidazole (B134444) rings of the purine molecule. tandfonline.com

UapA: This transporter is a well-studied uric acid-xanthine permease. nih.gov High-resolution structural studies show that UapA functions as a homodimer and utilizes an elevator-type mechanism for transport. biorxiv.orgbiorxiv.org The substrate-binding site is located in a mobile core domain, and specificity is determined by direct interactions with key residues and indirectly by the dynamics between different domains of the protein. nih.govnih.gov For substrates like xanthine, UapA forms hydrogen bonds primarily with the N1-H and =O6 groups of the pyrimidine ring. nih.govtandfonline.com Uric acid is recognized with high affinity through hydrogen bonds involving the =O2, =O6, and =O8 positions. nih.gov The binding of this compound to UapA is influenced by these specific interactions.

Xut1: This transporter, found in Candida albicans, shares a 55% amino acid identity with UapA and also functions as a xanthine-uric acid transporter. tandfonline.com Despite the structural and functional similarities, Xut1 exhibits noticeable differences in substrate affinity. tandfonline.com Like UapA, it interacts with the pyrimidine ring of xanthine and its analogues. nih.govtandfonline.com However, its affinity for uric acid is significantly lower than that of UapA, suggesting a different set of interactions are used for binding. nih.gov

Kinetic analyses show that both UapA and Xut1 bind xanthine with high affinity. nih.govtandfonline.com However, their interactions with uric acid and its analogues, such as this compound, differ, highlighting the subtle but critical differences in their binding pockets that dictate substrate specificity. tandfonline.com

The affinity of NAT transporters for thiouric acid isomers varies significantly, underscoring the high degree of specificity in their substrate binding sites. A comparative study using transport inhibition experiments revealed distinct affinity constants (Ki) for this compound, 6-thiouric acid, and 8-thiouric acid with the fungal transporters UapA and Xut1, and the bacterial transporter YgfO from Escherichia coli. nih.govtandfonline.com

The data suggest that the interactions with uric acid and its thio-analogs are different among the three transporters. tandfonline.com The fungal transporters UapA and Xut1 recognize these isomers, albeit with vastly different affinities, while the bacterial transporter YgfO shows very poor recognition, indicating a fundamental difference in how they accommodate the uric acid structure. nih.govtandfonline.com

Table 1: Affinity Constants (Ki) of Thiouric Acid Isomers for NAT/NCS2 Transporters Data sourced from inhibition studies of [³H]xanthine uptake.

CompoundUapA (Aspergillus nidulans) Ki (μM)Xut1 (Candida albicans) Ki (μM)YgfO (Escherichia coli) Ki (μM)
Uric Acid15190>5000
This compound1601000>5000
6-Thiouric acid4501100>5000
8-Thiouric acid1004000>5000
2,8-Dithiouric acid170>5000>5000

A significant divergence is observed in the substrate recognition mechanisms between fungal (UapA, Xut1) and bacterial (YgfO) purine transporters. nih.govtandfonline.com

Fungal Transporters (UapA, Xut1): These transporters primarily interact with the pyrimidine ring of xanthine and its analogues through hydrogen bonds at the N1-H and =O6 positions, with a lesser contribution from the =O2 position. nih.govtandfonline.com The interaction with the imidazole ring appears to occur via a hydrogen bond with the N9 position. nih.govtandfonline.com Their ability to recognize uric acid and its thio-derivatives, which YgfO cannot, points to a more accommodating binding site capable of forming crucial hydrogen bonds at positions 2, 6, and 8. nih.gov Specifically, UapA's high affinity for uric acid relies on H-bonds with the oxygens at all three positions (=O2, =O6, and =O8). nih.govtandfonline.com

Bacterial Transporter (YgfO): In contrast, the E. coli transporter YgfO interacts principally with the N3-H and =O2 positions of the pyrimidine ring, and less so with N1-H and =O6. nih.govtandfonline.com While it binds xanthine with high affinity, similar to its fungal counterparts, it completely fails to recognize uric acid. nih.govtandfonline.com This indicates that the YgfO binding site lacks the necessary contact points to interact effectively with the hydroxyl groups at positions 6 and 8 of uric acid, a feature that also explains its inability to bind any of the thiouric acid isomers. nih.gov

These differences in binding site architecture form the basis for the observed specificity and could be exploited for designing selective drugs targeting microbial purine transporters. tandfonline.com

Role in Xanthine Oxidase and Xanthine Dehydrogenase Activity

Xanthine oxidase (XO) and xanthine dehydrogenase (XDH) are complex metalloflavoenzymes that play a pivotal role in purine catabolism. wikipedia.orgnih.gov They catalyze the final two steps: the oxidation of hypoxanthine (B114508) to xanthine, and subsequently, the oxidation of xanthine to uric acid. nih.govproteopedia.org The enzyme's broad substrate specificity allows it to act on various purine analogues, including thiopurines. pnas.orgnih.gov

Xanthine oxidase exhibits low substrate specificity, enabling it to hydroxylate a wide range of compounds. mdpi.com The enzymatic conversion of 2-thioxanthine (B146167) results in the formation of this compound. sigmaaldrich.com While specific kinetic data for this compound itself as a substrate is not detailed, the kinetics of its precursors and related thiopurines provide insight into the enzyme's interaction with thio-substituted purines.

The efficiency of substrate binding and subsequent hydroxylation by XO is superior for the natural substrate xanthine compared to thiopurine analogues like 6-mercaptopurine (B1684380) (6-MP). researchgate.netnih.gov For instance, the Michaelis-Menten constant (Km) of XO for xanthine is significantly lower than for 6-MP, indicating a higher affinity for xanthine. researchgate.netnih.gov

Table 2: Michaelis-Menten Constants (Km) for Xanthine Oxidase with Various Substrates

SubstrateKm (μM)Source Organism/Study
Xanthine2.65 ± 0.02 nih.gov
6-Mercaptopurine (6-MP)6.01 ± 0.03 nih.gov
Hypoxanthine~11 nih.gov

The position of functional groups on the purine ring critically influences the interaction with the active site of xanthine oxidase and the subsequent reaction pathway. The active site contains key amino acid residues, such as Glu802 and Arg880 (in bovine XO), which are essential for orienting the substrate correctly for hydroxylation. nih.govrcsb.org

The metabolism of thiopurines by XO demonstrates this structural influence. The enzymatic hydroxylation of 2-mercaptopurine (B1228145) (2-MP) follows a unique pathway compared to other thiopurines like 6-mercaptopurine (6-MP). sigmaaldrich.com While 6-MP is hydroxylated to 6-thioxanthine (B131520) and then to 6-thiouric acid, the reaction with 2-MP shows distinct spectral changes. sigmaaldrich.comresearchgate.net When 2-thioxanthine is used as the substrate, it is directly hydroxylated to this compound. sigmaaldrich.com

This difference highlights that the location of the sulfur atom (at C2 versus C6) dictates the substrate's orientation in the active site, influencing the catalytic mechanism and the nature of the products formed. nih.govsigmaaldrich.com Mutations in the active site residues can drastically alter substrate specificity, further emphasizing the importance of precise structural interactions for enzymatic activity. rcsb.org

Modulation of Other Enzyme Systems by Thiouric Acid Metabolites

While the primary enzymatic interactions of thiouric acids involve xanthine oxidase, their metabolites can modulate other significant enzyme systems. The metabolic pathway of thiopurines, such as 6-mercaptopurine (6-MP), involves several enzymatic steps. nih.gov These pathways, which include oxidation and methylation, are considered catabolic and result in inactive metabolites. nih.gov The conversion of 6-MP to its major in vivo metabolite, 6-thiouric acid, occurs through the intermediate 6-thioxanthine. nih.gov This oxidative metabolism is carried out by molybdoflavoenzymes, including aldehyde oxidase (AO) and xanthine oxidase (XO). nih.gov Research has shown that metabolites generated from this pathway can interact with enzymes beyond those involved in their formation, such as UDP-glucose dehydrogenase.

Research on the Inhibition of UDP-glucose Dehydrogenase by Related Thiouric Acids (e.g., 6-Thiouric Acid)

UDP-glucose dehydrogenase (UDPGDH) is a critical enzyme responsible for the NAD-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDPGA). nih.govresearchgate.net UDPGA is an essential substrate for phase II glucuronidation reactions, a major pathway for the detoxification and excretion of various compounds, including bilirubin (B190676). nih.gov Inhibition of UDPGDH can lead to a decrease in UDPGA levels, potentially impairing glucuronidation and contributing to toxicities such as jaundice and liver toxicity. nih.gov

Recent studies have investigated the effects of 6-thiopurine (6-TP) and its oxidative metabolites on the activity of UDPGDH. nih.gov It was proposed that the toxicity associated with 6-TP administration could stem from the inhibition of enzymes within the bilirubin excretion pathway, such as UDPGDH or UDP-Glucuronosyltransferase (UGT1A1). nih.gov

The research revealed that 6-thiouric acid, the primary end metabolite of 6-TP, is a potent inhibitor of UDPGDH. nih.gov Its inhibitory effect is significantly stronger than that of its precursor, 6-thiopurine. nih.gov The inhibition constant (Ki) for 6-thiouric acid was determined to be 7 µM, which is a near six-fold increase in inhibitory potency compared to 6-thiopurine (Ki = 288 µM). nih.gov Other intermediate metabolites, such as 6-thioxanthine and 8-hydroxy-6-thiopurine (8-OH-6TP), also demonstrated significant inhibition of UDPGDH, with Ki values of 54 µM and 14 µM, respectively. nih.gov In contrast, none of these thiopurine metabolites were found to inhibit UGT1A1, pinpointing UDPGDH as a specific target. nih.gov These findings highlight that the oxidation at the C2 and C8 positions of the purine ring is pivotal for the observed inhibition of UDPGDH. nih.gov

The data below summarizes the inhibitory effects of 6-thiopurine and its metabolites on UDP-glucose dehydrogenase.

Table 1: Inhibition of UDP-glucose Dehydrogenase by 6-Thiopurine and its Metabolites

Compound Role Inhibition Constant (Ki) against UDPGDH
6-Thiopurine Parent Compound 288 µM
6-Thioxanthine Intermediate Metabolite 54 µM
8-Hydroxy-6-thiopurine Intermediate Metabolite 14 µM
6-Thiouric Acid Primary End Metabolite 7 µM

Data sourced from a 2018 study on the inhibition of UDP-glucose dehydrogenase by 6-thiopurine and its oxidative metabolites. nih.gov

This research provides a potential mechanism for the liver toxicities associated with 6-thiopurine therapy, linking it to the potent inhibition of UDPGDH by its oxidative metabolite, 6-thiouric acid. nih.gov

Biological and Biochemical Implications of 2 Thiouric Acid in Research Models

Utilization as a Selective Marker in Microbial Mutagenesis Studies

2-Thiouric acid serves as a valuable tool in microbial genetics, particularly as a selective agent in mutagenesis studies aimed at enhancing the production of specific enzymes. Its application is centered on identifying and isolating mutant strains with desired characteristics, such as the overproduction of commercially valuable enzymes.

In the quest for enhanced production of urate oxidase, an enzyme with significant therapeutic and diagnostic applications, researchers have employed this compound as a selective marker. researchgate.netpjlss.edu.pk This strategy is particularly effective in identifying hyperproducing strains of bacteria, such as Bacillus subtilis, following mutagenesis. researchgate.netpjlss.edu.pkiicbe.org

The core principle of this application lies in the metabolic relationship between uric acid and this compound. Urate oxidase catalyzes the oxidation of uric acid. pjlss.edu.pk Strains of Bacillus subtilis are subjected to mutagenesis using chemical mutagens like ethyl methane (B114726) sulfonate (EMS) or ethidium (B1194527) bromide, or physical methods like UV irradiation, to induce random genetic mutations. researchgate.netpjlss.edu.pkresearchgate.net The resulting mutant population is then cultured on a medium containing this compound. pjlss.edu.pk This compound acts as a selective pressure, allowing for the identification of colonies that exhibit resistance to catabolite repression. pjlss.edu.pk

Mutant strains that can thrive in the presence of this compound are often those with altered regulatory pathways that lead to the overproduction of urate oxidase. researchgate.netpjlss.edu.pk These hyperproducing mutants are then isolated for further study and potential industrial application. iicbe.org For instance, research has demonstrated that EMS-treated Bacillus subtilis mutants selected on this compound-containing media exhibit significantly enhanced urate oxidase activity compared to the wild-type strain. researchgate.netpjlss.edu.pk

Table 1: Selection of Urate Oxidase Hyperproducing Bacillus subtilis Mutants

Mutagenesis Agent Selection Marker Outcome Reference
Ethyl Methane Sulfonate (EMS) This compound Identification of hyperproducing strains with enhanced urate oxidase activity. researchgate.netpjlss.edu.pk
Ethidium Bromide This compound Isolation of mutants with increased urate oxidase production. researchgate.netpjlss.edu.pkresearchgate.net

The development of resistance to this compound in microbial populations subjected to mutagenesis is a key aspect of its use as a selective marker. pjlss.edu.pk The underlying mechanisms of this resistance are linked to the genetic alterations induced by the mutagenic agents.

One proposed mechanism involves mutations that lead to the derepression of enzymes involved in purine (B94841) metabolism, including urate oxidase. asm.org In wild-type organisms, the synthesis of such enzymes is often subject to catabolite repression, where the presence of a readily metabolizable carbon source represses the expression of genes required for the metabolism of less favorable substrates. Mutations that disrupt this regulatory control can lead to the constitutive or elevated expression of these enzymes, even in the presence of repressive compounds.

Another potential mechanism for resistance could be alterations in the cellular uptake of this compound. annualreviews.org Mutations affecting transporter proteins responsible for purine analog uptake could reduce the intracellular concentration of the toxic compound, thereby conferring resistance. annualreviews.org Furthermore, increased enzymatic degradation of this compound could also contribute to resistance. annualreviews.org Some microorganisms possess enzymes that can metabolize and detoxify purine analogs. annualreviews.org Mutations that enhance the activity or expression of these enzymes would enable the organism to survive in the presence of this compound. The selection of colonies showing resistance to catabolite repression often involves using this compound as a selective marker, isolating those with background growth for further analysis. pjlss.edu.pk

Role in Cellular Uptake Mechanisms Relevant to Purine Antimetabolite Research

The study of this compound's interaction with cellular transport systems provides valuable insights into the broader field of purine antimetabolite research. The efficacy of many purine-based drugs is contingent on their ability to be transported into target cells. tandfonline.comtandfonline.com Understanding how structural analogs like this compound are recognized and transported by cellular machinery is crucial for the design of more effective and selective therapeutic agents. tandfonline.comtandfonline.com

Research on purine transporters in various organisms, including fungi and bacteria, has utilized a range of purine analogs, including this compound, to probe the substrate specificity of these transport proteins. tandfonline.comtandfonline.comtandfonline.com For example, studies on the UapA transporter in Aspergillus nidulans, a well-characterized purine transporter, have shown that it recognizes and transports uric acid and xanthine (B1682287), as well as their thio-analogs, this compound and 2-thioxanthine (B146167). tandfonline.com

Comparative studies of different purine transporters have revealed that subtle differences in their structure can lead to significant variations in their substrate preferences. tandfonline.comtandfonline.com For instance, in a comparative study of the UapA transporter from A. nidulans and the Xut1 transporter from Candida albicans, both were inhibited by this compound, but other analogs showed differential inhibition, highlighting the distinct binding properties of these transporters. tandfonline.comtandfonline.com These findings are critical for understanding how purine antimetabolites are taken up by different cells, which can inform the development of drugs that specifically target pathogenic microorganisms while minimizing effects on host cells. tandfonline.comtandfonline.com

Table 2: Inhibition of Purine Transporters by this compound and Other Analogs

Transporter Organism Inhibitor Effect on [³H]-xanthine Uptake Reference
UapA Aspergillus nidulans This compound Inhibition tandfonline.comtandfonline.com
Xut1 Candida albicans This compound Inhibition tandfonline.comtandfonline.com
UapA Aspergillus nidulans 6-Thiouric Acid No significant inhibition tandfonline.comtandfonline.com

Impact on Nucleic Acid Recognition and Interactions (drawing insights from thiouracil derivatives)

While direct studies on the incorporation of this compound into nucleic acids are not prevalent, valuable insights can be drawn from research on the closely related compound, 2-thiouracil (B1096), and its derivatives. nih.govnih.gov Thiouracils are known to be incorporated into RNA and can significantly influence the structure, stability, and recognition of nucleic acids. nih.govnih.gov

The substitution of an oxygen atom with a sulfur atom at the C2 position of the pyrimidine (B1678525) ring in 2-thiouracil alters its electronic and steric properties. nih.gov This modification can enhance the stability of base pairing, particularly the recognition of A-U pairs in RNA duplexes. nih.gov The increased stability is attributed to improved hydrogen bonding and enhanced base stacking interactions. nih.gov

Furthermore, the presence of 2-thiouracil derivatives in nucleic acids can influence their interactions with proteins and other molecules. nih.gov For example, 5-substituted-2-thiouridines found in tRNA play a crucial role in the accuracy of the translation process by modulating codon-anticodon interactions. nih.gov However, it is also important to note that the desulfuration of 2-thiouracil under oxidative stress can alter its base-pairing preferences, leading to a preferential pairing with guanine (B1146940) instead of adenine (B156593). nih.gov

Drawing parallels from these findings, it can be inferred that if this compound or its metabolites were to be incorporated into nucleic acids, they would likely have a profound impact on nucleic acid structure and function. The presence of the sulfur atom could enhance the stability of certain base-pairing interactions and alter the recognition of the nucleic acid by enzymes and other binding partners. This has potential implications for the development of novel therapeutic strategies that target nucleic acid-mediated processes.

Advanced Analytical Methodologies for 2 Thiouric Acid Research

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 2-Thiouric acid and its related compounds. nih.gov HPLC methods, typically employing reverse-phase columns with UV detection, provide the necessary sensitivity and selectivity for quantifying these metabolites in biological samples like plasma and red blood cells. nih.govnih.gov

A significant challenge in thiopurine research is the simultaneous measurement of multiple structurally similar metabolites in a single analytical run. Several HPLC methods have been developed to concurrently determine this compound along with its precursor, 6-mercaptopurine (B1684380) (6-MP), and other metabolites such as 6-thioguanine (B1684491) (6-TG), 6-thioxanthine (B131520) (6-TX), and 6-methylmercaptopurine (B131649) (6-MMP). nih.govresearchgate.net

Developing these methods requires careful selection of chromatographic conditions to achieve adequate separation. For instance, a method for analyzing 6-MP and 2-TUA in serum utilized a gradient solvent system. tandfonline.com This system began with a low concentration of acetonitrile (B52724) (1%) to elute the more polar this compound, then increased the acetonitrile concentration to 16% to elute the less polar 6-MP and an internal standard. tandfonline.com Another approach successfully used isocratic elution, where the mobile phase composition remains constant, to separate five different thiopurine metabolites, including this compound, in a single run, demonstrating the method's selectivity. nih.govresearchgate.net The ability to measure these compounds simultaneously is critical for obtaining a comprehensive metabolic profile from a small sample volume. nih.govresearchgate.net

Effective sample preparation is paramount to remove interfering substances from biological matrices and ensure the stability of the analytes. A common procedure involves protein precipitation using agents like perchloric acid or acetonitrile. nih.govresearchgate.nettandfonline.com For the analysis of intracellular metabolites from red blood cells (RBCs), dithiothreitol (B142953) (DTT) is often added to protect the thiol groups from oxidation, followed by acid hydrolysis to release the purine (B94841) bases. nih.govresearchgate.netnih.gov

The optimization of chromatographic conditions involves several key parameters:

Stationary Phase: Octadecylsilane (C18) columns are frequently used for the reverse-phase separation of thiopurines. tandfonline.comnih.govbjournal.orgscielo.br

Mobile Phase: The mobile phase typically consists of an aqueous buffer (e.g., sodium dihydrogen phosphate (B84403), sodium acetate (B1210297), or ammonium (B1175870) acetate) and an organic modifier like acetonitrile or methanol (B129727). tandfonline.comnih.govscielo.br The pH of the buffer is a critical parameter that is adjusted to optimize the retention and peak shape of the acidic and basic analytes. scielo.brscielo.br

Elution Mode: Both isocratic and gradient elution strategies are employed. nih.govresearchgate.nettandfonline.com Gradient elution, where the mobile phase composition is changed during the run, is often necessary for separating complex mixtures of metabolites with different polarities. tandfonline.comnih.gov

Detection: UV detection is standard, with wavelengths chosen to maximize the absorbance of the target analytes. For example, in one method, this compound was monitored at 353 nm, while 6-mercaptopurine was monitored at 323 nm. tandfonline.com Other methods use wavelengths such as 324 nm or 340 nm for related metabolites. nih.govscielo.br

Examples of Optimized HPLC Conditions for Thiopurine Metabolite Analysis
Analyte(s)ColumnMobile PhaseFlow RateDetection Wavelength(s)Source
This compound, 6-MercaptopurineOctadecylsilane (C18)Gradient of acetonitrile and 0.01 M sodium dihydrogen phosphate (pH 6.1)1.3 to 1.5 mL/min353 nm (2-TUA), 323 nm (6-MP) tandfonline.com
6-Thioguanine, 6-Mercaptopurine, 6-MethylmercaptopurineWaters Cortecs C18 (2.1 × 150 mm, 2.7 μm)Gradient of methanol and water with 0.01 mol/L ammonium acetate and 0.2% acetic acid0.45 mL/min340 nm (6-TG), 303 nm (6-MMP) nih.gov
6-MercaptopurineC18 (5 μm, 250 x 4.6 mm)Acetonitrile and 0.05 M sodium acetate buffer (10:90), pH 6.81.0 mL/min324 nm scielo.br

Validation is essential to ensure that an analytical method is reliable for its intended purpose. pensoft.net HPLC methods for this compound are validated for several key parameters according to established guidelines. nih.govmjcce.org.mk

Selectivity: The method must be able to distinguish the analyte from other components in the sample, including other metabolites and endogenous matrix components. nih.govresearchgate.net This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. pensoft.net

Sensitivity: This is typically defined by the limit of detection (LOD) and the limit of quantification (LOQ). For this compound, an LOQ of 5 ng/mL in plasma and 14 pmol/8 x 10⁸ RBCs has been reported, indicating high sensitivity. nih.govresearchgate.net

Accuracy: Accuracy is assessed by recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. The percentage of the analyte recovered should be within an acceptable range, often 80-120%. mjcce.org.mk

Reproducibility (Precision): This measures the agreement between results for the same sample analyzed multiple times. It is reported as the relative standard deviation (RSD) and is assessed for both intra-day (within the same day) and inter-day (on different days) precision. tandfonline.com RSD values are typically required to be less than 15%. mdpi.com

Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. tandfonline.com This is confirmed by a high correlation coefficient (r²), typically greater than 0.99. nih.govresearchgate.net For 2-TUA, linearity has been demonstrated in ranges such as 10–2500 ng/mL. tandfonline.com

Validation Parameters for HPLC Determination of Thiopurine Metabolites
ParameterAnalyteMatrixValueSource
Linearity (Range)This compoundSerum10–2500 ng/mL tandfonline.com
Linearity (Correlation Coefficient)Multiple ThiopurinesPlasma & RBCs>0.994 nih.gov
LOQThis compoundPlasma5 ng/mL nih.gov
LOQThis compoundRBCs14 pmol/8 x 10⁸ RBCs nih.gov
Accuracy / RecoveryOrganic AcidsWine98.3 to 103% mjcce.org.mk
Precision (RSD)Multiple ThiopurinesRBC Lysate< 10% mdpi.com

Applications of UV-Spectroscopy in Enzymatic Reaction Monitoring

UV-Visible spectroscopy is a fundamental tool for monitoring the kinetics of enzyme-catalyzed reactions by measuring the change in absorbance over time as a substrate is converted into a product. thermofisher.comjascoinc.com In the context of thiopurine metabolism, xanthine (B1682287) oxidase (XO) catalyzes the oxidation of 6-mercaptopurine to this compound. scielo.brdiva-portal.org

However, monitoring this specific conversion using traditional spectrophotometry presents challenges. The substrate (6-MP) and the final product (2-TUA) have overlapping absorption spectra, with maximum absorbance wavelengths (λmax) that are close to each other (around 320 nm for 6-MP and 350 nm for 2-TUA), making it difficult to quantitatively distinguish between substrate degradation and product formation in real-time. researchgate.net Despite this, UV spectroscopy can be used to detect the presence of these compounds and has been applied in droplet-based microfluidic systems to identify enzyme activity by monitoring absorbance at specific wavelengths, such as 311 nm for thiouric acid. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques that combine the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. wikipedia.org This combination is particularly well-suited for the comprehensive analysis of metabolites in complex biological samples. wikipedia.orgchromatographyonline.com

For thiopurine analysis, LC-MS/MS methods offer significant advantages over HPLC-UV. They can overcome challenges such as the co-elution of compounds and the vast concentration differences between metabolites, for example, the much higher concentrations of 6-MMP compared to 6-TG in patient samples. frontiersin.org LC-MS/MS methods have been developed for the quantification of key thiopurine metabolites, where they provide low limits of quantification and high precision. frontiersin.orgnih.gov An advanced method using ion-exchange liquid chromatography coupled with tandem mass spectrometry (IEC-ESI-MS/MS) has been developed for the simultaneous profiling of 12 different thiopurine metabolites, demonstrating the comprehensive nature of this technology. mdpi.com Sample preparation for LC-MS often involves similar steps to HPLC, such as protein precipitation and hydrolysis, to prepare the sample for analysis. frontiersin.orgnih.gov

Spectroscopic Characterizations in Complex Formation Studies of Purine Derivatives

Spectroscopic methods are vital for studying the structure and interactions of purine derivatives, including their ability to form complexes with metal ions. researchgate.net The formation of such complexes can be investigated using various techniques. Infrared (IR) spectroscopy can reveal changes in bond frequencies upon complexation, indicating which atoms of the purine ring are involved in binding to a metal. ajol.info For example, shifts in the IR spectra of azathioprine (B366305), a prodrug of 6-mercaptopurine, upon forming complexes with various metals indicated coordination through a specific nitrogen atom in the purine ring. ajol.info

Electrochemical methods, often used in conjunction with spectroscopy, have been employed to study the formation of complexes between purine derivatives like adenine (B156593) and guanine (B1146940) with copper ions on electrode surfaces. mdpi.com Mass spectrometry is another critical tool for the structural elucidation of purines and their derivatives, providing detailed information on fragmentation patterns that helps in identifying unknown compounds and characterizing their structure. thieme-connect.de These spectroscopic studies are fundamental to understanding the chemical reactivity and potential biological interactions of purine derivatives beyond their primary metabolic pathways. researchgate.net

Computational and Theoretical Investigations of 2 Thiouric Acid

Molecular Modeling of Enzyme-Substrate Interactions

Molecular modeling is a crucial technique for understanding how enzymes recognize and process their substrates. nih.gov By simulating the dynamic interactions between an enzyme and a molecule like 2-thiouric acid, researchers can build detailed models of biological processes. nih.gov These methods, often based on classical force fields, allow for a comprehensive study of enzyme-substrate interactions and the associated conformational changes. nih.govanilmishra.name

In the context of purine (B94841) metabolism, computational models have been developed for enzymes that interact with thiopurines. For instance, the nucleobase-ascorbate transporter (NAT) family, which includes proteins that transport purine analogs, has been a subject of such studies. tandfonline.com The Aspergillus nidulans transporter UapA, which is specific for uric acid and xanthine (B1682287), is also capable of transporting this compound. tandfonline.com Similarly, xanthine oxidase (XO), a key molybdenum-containing enzyme in purine degradation, catalyzes the hydroxylation of various purine derivatives and is responsible for metabolizing thiopurines to their thiouric acid forms. researchgate.netajrconline.orgnih.gov Computational modeling helps elucidate the specific orientations and interactions that govern the specificity of these enzymatic reactions. researchgate.net

Energy diagrams are fundamental to understanding the mechanism of a chemical reaction, detailing the energy changes as reactants convert to products through various transition states and intermediates. researchgate.net Theoretical studies on the oxidation of thiopurines by xanthine oxidase (XO) have provided such diagrams. While direct studies on this compound formation are not detailed, the oxidation of its precursor analog, 6-mercaptopurine (B1684380) (6-MP) to 6-thiouric acid, serves as an excellent model for the process. ijarm.comresearchgate.net

Reaction StageDescription
Reactants (Reac.)Infinitely separated enzyme active site and substrate. researchgate.net
Pre-association Complex (Prerec.)Initial, non-covalent association of the substrate with the enzyme's active site. researchgate.net
Transition State 1 (TS1)The energetic peak corresponding to the initial chemical transformation, involving proton abstraction and nucleophilic attack. ijarm.comresearchgate.net
Intermediate (INT)A metastable species formed after the first transition state. ijarm.comresearchgate.net
Transition State 2 (TS2)The second energetic peak, leading to the final product structure. ijarm.comresearchgate.net
ProductThe final oxidized product (e.g., 6-thiouric acid) released from the active site. researchgate.net

Table 1: Stages of the XO-catalyzed oxidation of 6-mercaptopurine to 6-thiouric acid, serving as a model for thiopurine oxidation.

Computational models, often validated by crystallographic data, are instrumental in identifying the specific amino acid residues within an enzyme's active site that are critical for substrate binding and catalysis. nih.govnih.gov

Xanthine Oxidase (XO): In xanthine oxidase, several key residues have been identified as crucial for the interaction with purine substrates. Molecular modeling suggests a proposed role for Glu1261, Arg880, and Glu802 in stabilizing the substrate in the transition state. researchgate.netijarm.com

Glu1261 is proposed to act as a general base, abstracting a proton from the molybdenum-bound hydroxide, which allows the subsequent nucleophilic attack on the purine ring. ijarm.com

Arg880 is believed to form stabilizing hydrogen bond interactions with the substrate. researchgate.netijarm.com

Thr1010 appears to hydrogen bond to substrates like hypoxanthine (B114508), though this interaction may be altered for larger substrates like 6-mercaptopurine due to steric hindrance from the sulfur atom. researchgate.netijarm.com

Urate Oxidase (UOX): Urate oxidase, which catalyzes the oxidation of uric acid, features a conserved catalytic triad (B1167595) of Thr-Lys-His. researchgate.net Structural studies of UOX complexed with inhibitors like 8-thiouric acid have helped to characterize the active site and the extensive hydrogen-bonding network involving water molecules that facilitates proton shuttling during catalysis. researchgate.netdntb.gov.ua

UapA Transporter: For the UapA transporter, which recognizes this compound, mutational analysis has identified several residues as essential for function and substrate specificity. tandfonline.com

Glu356 and Asp388 are absolutely essential for the transporter's function. tandfonline.com

Gln408 is a critical residue that determines substrate affinity and specificity. A mutation at this position can alter the transporter's ability to bind different purines. tandfonline.com

Enzyme/TransporterKey Active Site ResiduesProposed FunctionSource
Xanthine Oxidase (XO)Glu1261Proton abstraction from Mo-OH. ijarm.com
Arg880Substrate stabilization via H-bonds. researchgate.netijarm.com
Thr1010Hydrogen bonding with substrate. researchgate.netijarm.com
Urate Oxidase (UOX)Thr-Lys-HisConserved catalytic triad. researchgate.net
UapA TransporterGlu356, Asp388Essential for transporter function. tandfonline.com
Gln408Determines substrate affinity and specificity. tandfonline.com

Table 2: Key amino acid residues involved in the interaction with this compound and related purine analogs in different proteins.

Density Functional Theory (DFT) Studies on Related Purine Analogs and their Complexes

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. ajol.info It is widely applied to study purine analogs and their complexes to understand their chemical reactivity, stability, and spectroscopic properties. ajol.infoaucegypt.edu Methods like B3LYP are commonly employed for these calculations. ajrconline.orgajol.info

DFT studies on azathioprine (B366305), a prodrug that can be metabolized to 6-thiouric acid, have been used to analyze its optimized geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential map. ajol.info Such studies help in determining the most likely sites for metal coordination and chemical reactions. ajol.info For 6-mercaptopurine and 6-thioguanine (B1684491), DFT calculations have been used to predict their efficiency as corrosion inhibitors by analyzing parameters derived from their electronic structure, such as the energy of the highest occupied molecular orbital (E_HOMO) and lowest unoccupied molecular orbital (E_LUMO). aucegypt.edu

In the context of enzyme mechanisms, DFT calculations are used to probe the electronic structure of transition states. ijarm.com For the oxidation of 6-mercaptopurine by XO, DFT/B3LYP methods were used to analyze the path of electron and proton transfer by calculating the Mullikan atomic charges, which revealed a substantial negative charge on the transferring proton, suggesting a hydride transfer mechanism. ajrconline.orgijarm.com These computational approaches provide a molecular-level rationale for the observed reactivity of thiopurines.

Computational Approaches for Predicting Binding Affinities and Molecular Dynamics

Predicting the binding affinity between a ligand and a protein is a major goal of computational drug design. nih.gov Molecular dynamics (MD) simulations, which simulate the movement of atoms in a system over time, are a powerful tool for this purpose. wustl.edu MD simulations provide insights into the flexibility of proteins, conformational changes upon ligand binding, and the stability of the enzyme-substrate complex. acs.orglabxing.com

From MD trajectories, binding free energies can be estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). acs.org For example, in a study of xanthine oxidase inhibitors, MM-PBSA calculations were used to estimate the binding free energies for different compounds, showing good correlation with experimental data. acs.org

Analysis of MD simulations also provides metrics to understand the dynamic behavior of the system:

Radius of Gyration (Rg): This metric measures the compactness of the protein structure. Changes in Rg can indicate whether the protein swells or becomes more compact upon ligand binding. acs.org

Root Mean Square Fluctuation (RMSF): RMSF calculations identify the flexibility of individual amino acid residues. High RMSF values indicate regions of the protein with greater mobility. acs.org

These computational techniques, while computationally intensive, are invaluable for understanding the dynamic nature of enzyme-substrate interactions and for the rational design of new enzyme inhibitors or substrates. nih.govacs.org

Research Applications and Future Directions in 2 Thiouric Acid Studies

Insights Gained into Drug Metabolism and Pharmacokinetics from a Research Perspective

2-Thiouric acid, predominantly 6-thiouric acid, is a principal inactive metabolite of several thiopurine drugs, including azathioprine (B366305), 6-mercaptopurine (B1684380) (6-MP), and tioguanine. wikipedia.org Research into its formation and excretion has provided significant insights into the metabolism and pharmacokinetics of these widely used immunosuppressive and anticancer agents. The conversion of 6-mercaptopurine to 6-thiouric acid is a critical step in its catabolic pathway, primarily catalyzed by the enzyme xanthine (B1682287) oxidase (XO). sbgh.mb.caresearchgate.netoncohemakey.comnih.gov This oxidative pathway is a major route for drug inactivation and elimination. oncohemakey.comnih.gov

Following oral administration of azathioprine or 6-mercaptopurine, this compound is rapidly formed. nih.gov Studies in mice have shown that peak plasma concentrations of thiouric acid can be observed as early as 10 minutes after oral administration of azathioprine, indicating rapid absorption and extensive first-pass metabolism in the intestinal mucosa and liver. nih.govdiva-portal.org This rapid conversion limits the bioavailability of the parent drug, 6-mercaptopurine. oncohemakey.comrsc.org The inactive 6-thiouric acid is then excreted in the urine. diva-portal.orgdrugbank.com In humans, while the deamination and subsequent oxidation to thiouric acid is a detoxification pathway, it occurs to a lesser extent compared to mice. fda.gov

Pharmacokinetic studies have been developed to simultaneously measure 6-mercaptopurine and its metabolites, including this compound, in patient samples. tandfonline.comnih.gov These studies are crucial for therapeutic drug monitoring, helping to understand the inter-individual variability in drug response and toxicity. sbgh.mb.camhmedical.com The ratio of different metabolites, such as the 6-thioguanine (B1684491) nucleotides to 6-methylmercaptopurine (B131649), can be influenced by the activity of enzymes like xanthine oxidase, which shunts metabolism towards this compound. mhmedical.com Research has shown that the formation of this compound can be significant, and in some cases, it is the major circulating metabolite. nih.govnih.gov

A study on the metabolism of 6-mercaptopurine and its analog 2-mercaptopurine (B1228145) revealed different oxidative hydroxylation pathways by xanthine oxidase. researchgate.net While 6-mercaptopurine is converted to 6-thiouric acid via a 6-thioxanthine (B131520) intermediate, 2-mercaptopurine is hydroxylated to 8-hydroxy-2-mercaptopurine. researchgate.net However, 2-thioxanthine (B146167) is hydroxylated to this compound. researchgate.net These findings highlight the specificity of xanthine oxidase and the importance of the substrate's chemical structure in determining the metabolic outcome.

Table 1: Key Enzymes and Metabolites in the Formation of this compound
Parent DrugKey EnzymeIntermediate Metabolite(s)Final MetaboliteSignificance
AzathioprineGlutathione S-transferase (GST), Xanthine Oxidase (XO)6-Mercaptopurine6-Thiouric AcidInactive metabolite used in immunosuppressive therapy. sbgh.mb.capharmgkb.org
6-Mercaptopurine (6-MP)Xanthine Oxidase (XO)6-Thioxanthine or 8-hydroxy-6-mercaptopurine6-Thiouric AcidMajor inactive catabolite; formation affects bioavailability of 6-MP. oncohemakey.comresearchgate.net
Tioguanine (6-TG)Guanase, Xanthine Oxidase (XO)6-Thioxanthine6-Thiouric AcidInactive metabolite; formation pathway differs from 6-MP. fda.govpharmgkb.org
2-ThioxanthineXanthine Oxidase (XO)-This compoundDemonstrates substrate specificity of XO. researchgate.net

Implications for Understanding General Purine (B94841) Analog Interactions and Specificity

The study of this compound's interaction with biological systems, particularly purine transporters, has yielded valuable information about the specificity of these proteins. Research comparing purine transporters from different organisms, such as the fungal UapA from Aspergillus nidulans and Xut1 from Candida albicans, and the bacterial YgfO from E. coli, has utilized a range of purine analogs, including this compound. tandfonline.comtandfonline.com

The fact that the bacterial transporter YgfO does not recognize this compound or 6-thiouric acid at all, while the fungal transporters do, strongly suggests a significant difference in the part of the binding site that interacts with the imidazole (B134444) ring of the purine structure. tandfonline.comtandfonline.com These comparative studies are crucial for understanding how microorganisms acquire purines from their environment and can inform the design of more selective antimicrobial or antifungal agents that target these transport systems. tandfonline.com

Furthermore, in Aspergillus nidulans, it has been shown that this compound can weakly induce the expression of the uapC gene, which encodes a broad-specificity purine permease. nih.gov This finding suggests a role for this compound in the regulation of purine transport, providing another layer of complexity to the understanding of purine analog interactions within the cell.

Development and Application of this compound as Research Tools and Probes

This compound has been established as a valuable tool in analytical chemistry and clinical research, primarily serving as a reference standard for the development and validation of analytical methods. axios-research.comsynzeal.com These methods are essential for therapeutic drug monitoring (TDM) of patients undergoing treatment with thiopurine drugs. tandfonline.com

High-performance liquid chromatography (HPLC) methods have been specifically developed for the simultaneous determination of 6-mercaptopurine and its metabolites, including this compound, in biological samples such as plasma and red blood cells. nih.govresearchgate.net The availability of pure this compound as a standard allows for the accurate quantification of this metabolite, which is crucial for pharmacokinetic and pharmacogenetic studies. nih.govsynzeal.com Monitoring the levels of this compound and other metabolites helps researchers and clinicians to understand how an individual patient is metabolizing a thiopurine drug, which can aid in dose optimization and the prediction of potential toxicity. researchgate.netnih.gov

Beyond its use as an analytical standard, this compound itself has been used as a probe in biochemical assays. For example, research has demonstrated that 6-thiouric acid is a potent inhibitor of the enzyme UDP-glucose dehydrogenase (UDPGDH). rsc.org This finding has led to in vivo investigations in rat hepatocytes, where 6-thiouric acid was shown to suppress the conjugation of bilirubin (B190676), a process dependent on UDP-glucuronic acid produced by UDPGDH. rsc.org This application of this compound as a research probe has provided a potential mechanistic link between the metabolism of 6-mercaptopurine and some of its observed toxicities. rsc.org

Table 2: Analytical Methods for this compound Detection
Analytical TechniqueSample MatrixMetabolites DetectedApplicationReference
HPLC with UV detectionSerum6-Thiouric acid, 6-MercaptopurinePharmacokinetic studies and TDM in organ transplant patients. tandfonline.com
HPLC with UV detectionPlasma, Red Blood CellsMercaptopurine, Thioguanine, Thiouric acid, Thioxanthine, MethylmercaptopurineTDM in pediatric patients, pharmacokinetic and pharmacogenetic studies. nih.govresearchgate.net
Liquid Chromatography with Amperometric DetectionUrine6-Thioguanine, Thiouric acid, 2-amino-6-mercaptopurine ribosideAssay of thiopurine antimetabolites in urine. acs.org

Emerging Research Areas and Unexplored Facets of this compound Research

While the role of this compound as a major inactive metabolite of thiopurines is well-established, recent research has begun to uncover more active roles and potential complexities, opening up new avenues of investigation.

An emerging area of significant interest is the potential for this compound (specifically 6-thiouric acid) to contribute to the toxic side effects of thiopurine therapy. As mentioned, 6-thiouric acid has been identified as a potent inhibitor of UDP-glucose dehydrogenase (UDPGDH), an enzyme crucial for detoxification processes in the liver. rsc.org The inhibition of this enzyme can lead to a decrease in the conjugation and excretion of bilirubin, which is linked to hepatotoxicity observed in some patients treated with 6-mercaptopurine. rsc.org Further research is needed to fully elucidate the clinical relevance of this finding and to explore whether this mechanism contributes to other drug toxicities.

The interaction of this compound with other cellular components beyond xanthine oxidase and the known purine transporters remains a largely unexplored facet. There may be other enzymes or transport proteins that interact with this compound, which could have currently unknown biological consequences. The potential for aldehyde oxidase to oxidize azathioprine to thiouric acid without generating 6-MP is another area that warrants further investigation. diva-portal.org

Furthermore, the influence of genetic polymorphisms in enzymes other than thiopurine S-methyltransferase (TPMT) and xanthine oxidase on the production of this compound is not fully understood. Variations in genes encoding for purine transporters or other metabolic enzymes could potentially alter the flux through the catabolic pathway leading to this compound, thereby influencing both the efficacy and toxicity of thiopurine drugs. nih.gov Investigating the complete metabolic profile of thiopurines, including all isomers and minor metabolites of thiouric acid, in different patient populations could reveal new insights into inter-individual differences in drug response.

Potential for Methodological Innovations and Advanced Techniques in Future Studies

Future research on this compound will likely benefit from and be driven by methodological innovations and the application of advanced analytical techniques. While HPLC with UV detection has been the workhorse for quantifying this compound, there is a move towards more sensitive and specific methods. tandfonline.comnih.gov

The use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers significant advantages in terms of sensitivity, selectivity, and the ability to measure a wider range of metabolites simultaneously. mdpi.com The development of advanced analytical methods, such as ion-exchange liquid chromatography-tandem mass spectrometry (IEC-ESI-MS/MS), allows for the comprehensive profiling of up to 12 individual thiopurine metabolites in a single run. mdpi.com Such detailed metabolic profiling can provide a more complete picture of thiopurine metabolism in individual patients, potentially leading to better correlations between metabolite levels and clinical outcomes.

There is a recognized need for the standardization and unification of analytical and sample preparation protocols for therapeutic drug monitoring of thiopurines. mdpi.comgoogle.com Variability in current methods makes it difficult to compare results across different studies and clinical laboratories. mdpi.com Future efforts will likely focus on developing and implementing harmonized protocols to ensure the reliability and comparability of data.

Moreover, advanced techniques in molecular biology and genetics can be integrated with metabolomic studies. For instance, combining comprehensive metabolite profiling with next-generation sequencing to identify genetic variants in metabolic enzymes and transporters could provide a more holistic understanding of the factors that determine an individual's response to thiopurine therapy. This integrated "multi-omics" approach holds the potential to usher in a new era of personalized medicine for patients treated with these drugs.

Q & A

Q. What are the established protocols for synthesizing high-purity 2-Thiouric acid in laboratory settings?

Answer: Synthesis typically involves controlled anhydrous conditions with xanthine oxidase inhibitors to prevent degradation. Thiolation agents like Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) are used under nitrogen atmosphere, followed by purification via reverse-phase HPLC or column chromatography. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) .

Q. How can researchers validate the detection of this compound in biological matrices (e.g., urine, plasma)?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C- or ²H-labeled analogs) is recommended. Method validation should include recovery rates (≥85%), matrix effects (<15% variability), and limits of detection (LOD ≤ 1 ng/mL). Cross-reactivity testing against structurally similar thiolated metabolites (e.g., 6-Thioguanine) is critical to avoid false positives .

Q. What are the key stability considerations for storing this compound solutions?

Answer: Aqueous solutions degrade rapidly under light and oxygen. Store lyophilized powder at -20°C in amber vials under argon. For short-term use (≤48 hrs), prepare fresh solutions in deoxygenated PBS (pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze oxidation .

Advanced Research Questions

Q. How should experimental designs account for contradictory data on this compound’s role in oxidative stress modulation?

Answer: Contradictions arise from differing in vitro vs. in vivo redox environments. Use a tiered approach:

In vitro: Quantify ROS scavenging in cell-free systems (e.g., ORAC assay) under controlled O₂ levels (5–21%).

In vivo: Employ knockout models (e.g., Nrf2⁻/⁻ mice) to isolate this compound’s effects from endogenous antioxidant pathways.

Data reconciliation: Apply multivariate analysis (e.g., PCA) to distinguish direct antioxidant activity from indirect gene regulation effects .

Q. What methodologies resolve discrepancies in reported binding affinities of this compound with human serum albumin (HSA)?

Answer: Discrepancies stem from assay conditions (temperature, ionic strength). Standardize protocols:

  • Use fluorescence quenching assays with HSA (10 µM) in Tris buffer (pH 7.4, 150 mM NaCl).
  • Validate via isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS).
  • Compare results across orthogonal techniques (e.g., surface plasmon resonance) to confirm stoichiometry and binding constants .

Q. How can researchers optimize in vivo pharmacokinetic studies of this compound to address bioavailability limitations?

Answer:

  • Formulation: Use nanoemulsions (e.g., TPGS-based) to enhance solubility.
  • Dosing: Administer via osmotic pumps for steady-state plasma concentrations.
  • Analytical rigor: Combine microdialysis with LC-MS/MS to measure free vs. protein-bound fractions in real time .

Q. What experimental designs are optimal for studying pH-dependent degradation pathways of this compound?

Answer:

  • Kinetic studies: Incubate this compound (1 mM) in buffered solutions (pH 1–13) at 37°C.
  • Detection: Use HPLC-UV (λ = 254 nm) to quantify degradation products (e.g., thiourea, uric acid).
  • Mechanistic analysis: Apply Arrhenius plots to determine activation energy (Ea) and identify rate-limiting steps. Include controls for temperature and ionic strength effects .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in enzymatic assays involving this compound?

Answer:

  • Normalization: Express activity relative to housekeeping enzymes (e.g., lactate dehydrogenase).
  • Inhibitor controls: Include allopurinol to block xanthine oxidase interference.
  • Statistical models: Use mixed-effects regression to account for batch-to-batch enzyme variability .

Q. What strategies validate the specificity of this compound antibodies in immunohistochemistry?

Answer:

  • Pre-absorption controls: Incubate antibodies with excess this compound (10x concentration) to confirm signal loss.
  • Cross-reactivity screening: Test against tissue sections from knockout models or siRNA-treated cells.
  • Quantitative correlation: Compare antibody staining intensity with LC-MS/MS metabolite levels in adjacent tissue slices .

Contradictions in Current Literature

Reported Finding Contradictory Evidence Proposed Resolution
Pro-oxidant activity at high dosesAntioxidant effects in low-dose studiesDose-response studies with ROS probes (e.g., DCFH-DA)
Renal excretion >80% in rodents<50% excretion in primate modelsSpecies-specific transporter profiling (e.g., OAT1/3)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.